N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide
Übersicht
Beschreibung
N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide, also known as TFMPP, is a research chemical that belongs to the phenylpiperazine class of compounds. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, due to its potential for abuse and harmful effects, it is now a controlled substance in many countries. Despite this, TFMPP continues to be studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This may explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It also affects the release and uptake of these neurotransmitters. Additionally, N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide has been shown to decrease levels of the stress hormone cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide in lab experiments is its ability to selectively target serotonin receptors. This allows researchers to study the effects of serotonin on various physiological and behavioral processes. However, N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide's potential for abuse and harmful effects on the body make it a limited choice for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide. One area of interest is its potential as a treatment for anxiety and depression. Additionally, N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide's effects on neurotransmitter release and uptake could be further studied to better understand the role of these processes in various physiological and behavioral processes. Finally, the development of new compounds based on N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide's structure could lead to the discovery of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide has been investigated as a potential treatment for migraines and cluster headaches.
Eigenschaften
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3INO/c22-21(23,24)17-13-16(25)11-12-18(17)26-20(27)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHAVDZCTYBHAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)I)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.